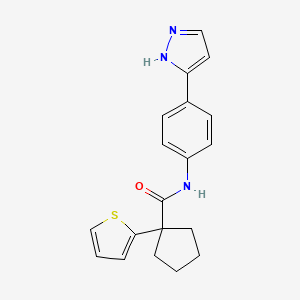

![molecular formula C12H16N2O B2719362 [3-(Pyrrolidine-1-carbonyl)phenyl]methanamine CAS No. 855338-07-7](/img/structure/B2719362.png)

[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

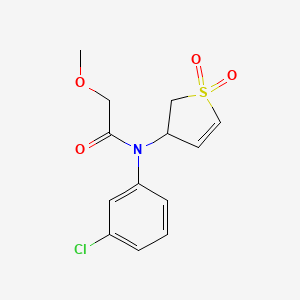

“[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine” is a chemical compound with the CAS Number: 855338-07-7 . It has a molecular weight of 204.27 . The IUPAC name of this compound is [3- (1-pyrrolidinylcarbonyl)phenyl]methanamine .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “this compound”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C12H16N2O/c13-9-10-4-3-5-11(8-10)12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,9,13H2 .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 204.27 . The InChI Code representing its molecular structure is 1S/C12H16N2O/c13-9-10-4-3-5-11(8-10)12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,9,13H2 .Applications De Recherche Scientifique

Catalytic Applications in Organic Synthesis

The compound has been involved in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles through C–H bond activation. These palladacycles have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state. This research illustrates the compound's utility in facilitating the synthesis of complex organic molecules with potential applications in pharmaceuticals and material science (Roffe et al., 2016).

Hydrogen Bonding in Solid-State Chemistry

Studies on pyrrolide-imine Schiff base compounds, including [3-(Pyrrolidine-1-carbonyl)phenyl]methanamine derivatives, have contributed to understanding complementary hydrogen bonding in solid-state chemistry. This research provides insights into molecular self-assembly and crystal engineering, which are crucial for developing new materials with tailored properties (Akerman & Chiazzari, 2014).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes involving this compound derivatives have shown unprecedented photocytotoxicity in red light to various cell lines by apoptosis through reactive oxygen species generation. These complexes offer potential applications in photodynamic therapy for cancer treatment. Additionally, their ability to be ingested in cell nuclei makes them promising agents for cellular imaging (Basu et al., 2014).

Peptide and Protein Engineering

Tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffolds, related to this compound, have been designed to stabilize parallel turn conformations in short peptide sequences. This research facilitates the development of novel peptides and proteins with specific structural and functional properties, offering new avenues in drug design and biomolecular engineering (Bucci et al., 2018).

Anticancer Activity of Metal Complexes

Palladium(II) and Platinum(II) complexes based on pyrrole Schiff bases derived from this compound have been reported to show significant anticancer activity against various human cancerous cell lines. The study highlights the potential of these complexes in cancer therapy, emphasizing the importance of metal-based drugs in medicinal chemistry (Mbugua et al., 2020).

Propriétés

IUPAC Name |

[3-(aminomethyl)phenyl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-9-10-4-3-5-11(8-10)12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,9,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYWWGPMQIRDOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC(=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

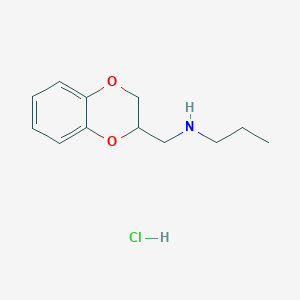

![Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride](/img/structure/B2719282.png)

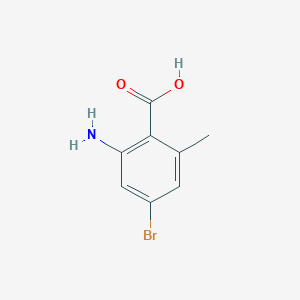

![4-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2719284.png)

![(2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2719291.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2719293.png)

![[3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2719294.png)

![(E)-3-[5-Chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B2719299.png)

![N-(3-methylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2719302.png)